Bacilysin

Description

Propriétés

Numéro CAS |

29393-20-2 |

|---|---|

Formule moléculaire |

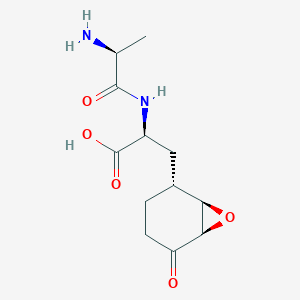

C12H18N2O5 |

Poids moléculaire |

270.28 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |

InChI |

InChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1 |

Clé InChI |

XFOUAXMJRHNTOP-PFQXTLEHSA-N |

SMILES |

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C[C@@H]1CCC(=O)[C@H]2[C@@H]1O2)C(=O)O)N |

SMILES canonique |

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ala-(2,3-epoxycyclohexanone-4)-Ala bacillin bacilysin KM 208 KM-208 tetaine |

Origine du produit |

United States |

Méthodes De Préparation

Biosynthesis and Molecular Regulation of Bacilysin

Genetic Architecture: The Bac Operon

This compound biosynthesis is governed by the bacABCDEFG operon, a conserved genetic cluster in Bacillus species. This operon encodes seven enzymes that collaboratively divert prephenate from aromatic amino acid biosynthesis into the this compound pathway. The bacA and bacB genes initiate the pathway by converting prephenate to epoxy-3E-H2HPP, while bacG introduces stereochemical modifications critical for anticapsin formation. Structural studies confirm that BacG operates as a bifunctional epoxide hydrolase/oxidase, installing the epoxide moiety essential for this compound's bioactivity.

Enzymatic Cascade and Intermediate Processing

The biosynthesis pathway progresses through four stereospecific stages (Figure 1):

- Prephenate activation : BacA/B-mediated dehydration generates a reactive enol ether intermediate.

- Epoxidation : BacG introduces a 7,8-epoxide group, yielding epoxy-4S-H4HPP.

- Oxidative maturation : BacC oxidizes the C7 hydroxyl group to a ketone, producing anticapsin.

- Dipeptide ligation : BacD catalyzes ATP-dependent coupling of anticapsin to L-alanine.

Critical studies using ΔbacC mutants demonstrate accumulation of dihydroanticapsin and dihydrothis compound intermediates, confirming BacC's role as the penultimate oxidase. In vitro reconstitution experiments show that purified BacD achieves >95% conversion of anticapsin to this compound when supplied with L-alanine and ATP.

Regulatory Networks Influencing Production

Transcription of the bac operon is tightly controlled by:

- ComA/ComP quorum sensing : Peak expression during late exponential phase (18-24h).

- CodY-mediated nitrogen regulation : Repression under nitrogen-rich conditions.

- AbrB transition state regulator : Suppression during vegetative growth.

Recent transcriptomic analyses reveal that sigH-dependent sporulation signals upregulate bac operon expression by 4.2-fold, linking this compound production to developmental phase transitions.

Fermentation Strategies for this compound Production

Strain Selection and Optimization

While Bacillus subtilis PY79 remains the canonical production strain, comparative studies show:

| Strain | This compound Titer (mg/L) | Fermentation Time |

|---|---|---|

| PY79 (wild-type) | 120 ± 15 | 48h |

| PY79-HWA (RBS) | 345 ± 28 | 36h |

| B. amyloliquefaciens FZB42 | 98 ± 12 | 72h |

Data adapted from showing the impact of ribosome binding site (RBS) engineering on titers.

Media Formulation and Process Parameters

Optimal production media (PA medium) contains:

- 13.7 g/L sucrose as carbon source

- 4.4 g/L L-glutamic acid as nitrogen substrate

- 0.1 g/L FeCl3·6H2O for metalloenzyme activation

Critical process parameters:

- pH : Maintained at 7.0 ± 0.2 via automated NaOH addition

- Aeration : 1.5 vvm oxygen transfer rate

- Temperature : 30°C for biomass growth, shifted to 25°C at T=18h for product induction

Scale-up trials in 500L bioreactors demonstrate linear scalability, with oxygen uptake rates (OUR) maintained at 45-50 mmol/L/h through impeller speed modulation.

Advanced Purification Methodologies

Primary Recovery and Clarification

Fermentation broths undergo:

Multi-Step Chromatographic Purification

XAD1600 Hydrophobic Interaction Chromatography

- Resin : Nonpolar macroporous polystyrene-divinylbenzene (XAD1600)

- Loading : 2.5 BV/h flow rate, water mobile phase

- Elution : 0.5 BV water wash collects 92% this compound in flow-through

Comparative adsorption studies:

| Resin | This compound Recovery | Purity Post-Step |

|---|---|---|

| XAD1600 | 92% | 65% |

| XAD4 | 84% | 58% |

| HP20 | 79% | 51% |

Data from demonstrating XAD1600 superiority.

SP207 Ion-Exchange Chromatography

- Resin : Sulfonated polystyrene-divinylbenzene (SP207)

- Eluent : 10% ethanol/water (v/v), 1 BV/h

- Yield : 89% recovery with 99% final purity

Ethanol concentration optimization reveals:

Metabolic Engineering for Enhanced Production

Ribosome Binding Site (RBS) Optimization

CRISPR/Cas9-mediated substitution of the native bac operon RBS with TAAGGAGG sequence:

Bac Operon Overexpression

Constitutive expression via Pveg promoter:

Industrial Scale-Up Considerations

Process Economic Analysis

Cost distribution for 500L production:

- 42% Fermentation media

- 28% Chromatography resins

- 15% Lyophilization

- 15% Quality control

Resin lifetime studies show XAD1600 maintains >90% capacity over 50 cycles when regenerated with 0.1M NaOH.

Regulatory Compliance

Current Good Manufacturing Practice (cGMP) requirements mandate:

- 3-log reduction in endotoxins (achieved via 0.1μm filtration)

- Residual solvent limits (<500 ppm ethanol)

- Stability testing (24 months at -20°C)

Analyse Des Réactions Chimiques

Types of Reactions

Bacilysin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amides .

Applications De Recherche Scientifique

Biosynthesis and Molecular Mechanism

Bacilysin is synthesized through a non-ribosomal peptide synthetase pathway. The biosynthetic genes are primarily located in the bac gene cluster, which includes genes responsible for the production and transport of this compound and its active component, anticapsin. The mechanism of action involves the hydrolysis of this compound into anticapsin, which inhibits glucosamine-6-phosphate synthase, disrupting peptidoglycan synthesis in bacteria and mannoprotein synthesis in fungi .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Its efficacy has been demonstrated in numerous studies:

- Against Xanthomonas spp.: this compound produced by Bacillus amyloliquefaciens FZB42 showed biocontrol activity against Xanthomonas oryzae, responsible for bacterial blight in rice. The compound significantly downregulated virulence genes in these pathogens .

- Inhibition of Cyanobacteria: this compound has been effective against harmful algal blooms caused by Microcystis aeruginosa, achieving a killing efficiency of 98.78% .

Agricultural Applications

The use of this compound as a biopesticide is particularly promising:

- Biocontrol Agent: this compound is utilized to suppress various plant diseases caused by bacterial pathogens. Its application can reduce reliance on chemical pesticides, promoting sustainable agricultural practices .

- Enhancement of Crop Yield: Studies have shown that formulations containing this compound can improve plant health and yield by preventing bacterial infections, thus contributing to food security .

Medical Applications

The potential for this compound in medical applications is being explored:

- Antifungal Activity: this compound has shown effectiveness against fungal pathogens like Candida albicans, making it a candidate for developing new antifungal therapies .

- Antimicrobial Resistance: Given the rising concern over antibiotic resistance, this compound's unique mechanism of action may offer an alternative treatment option for resistant bacterial infections .

Food Safety

This compound's antimicrobial properties extend to food safety:

- Inhibition of Foodborne Pathogens: Research indicates that this compound can inhibit several Gram-negative foodborne pathogens, enhancing food safety and shelf-life .

- Use in Fermented Products: this compound has been detected in traditional fermented foods, such as Pozol, where it contributes to both nutritional value and preservation .

Case Study 1: Biocontrol Efficacy Against Xanthomonas oryzae

| Parameter | Value |

|---|---|

| Pathogen | Xanthomonas oryzae |

| Source | Bacillus amyloliquefaciens FZB42 |

| Mechanism | Downregulation of virulence genes |

| Effectiveness | Significant disease suppression |

Case Study 2: Antifungal Activity Against Candida albicans

| Parameter | Value |

|---|---|

| Pathogen | Candida albicans |

| Source | Hydrolyzed this compound |

| Mechanism | Inhibition of glucosamine-6-phosphate synthase |

| Effectiveness | High inhibition rates observed |

Mécanisme D'action

The mechanism of action of Bacilysin involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Bacilysin belongs to a broader class of antimicrobial metabolites produced by Bacillus species. Below is a detailed comparison with structurally or functionally related compounds:

Chlorotetaine

- Structure : Chlorinated derivative of this compound .

- Mode of Action : Similar to this compound, targets GlcN6P synthase .

- Activity : Antibacterial (e.g., effective against Erwinia amylovora) .

- Production: Co-produced with this compound in some B. subtilis strains. Notably, B.

- Key Difference : Chlorination enhances stability but reduces solubility compared to this compound .

Subtilosin A

- Structure : Ribosomally synthesized cyclic peptide .

- Mode of Action : Forms pores in bacterial membranes; targets Gram-positive bacteria .

- Synergy : Acts synergistically with this compound and surfactin against pathogens like Acidovorax citrulli .

- Key Difference : Unlike this compound, subtilosin A enhances biofilm formation and swarming motility in Bacillus .

Surfactin

- Structure : Lipopeptide with a β-hydroxy fatty acid chain .

- Mode of Action : Disrupts lipid membranes and induces systemic plant resistance .

Difficidin

- Structure : Macrocyclic polyketide .

- Mode of Action : Inhibits bacterial RNA polymerase, effective against Gram-negative pathogens (e.g., Xanthomonas oryzae) .

- Synergy : Combined with this compound, reduces X. oryzae populations by >3 orders of magnitude .

- Key Difference : Targets nucleic acid synthesis, unlike this compound’s cell wall inhibition .

Fengycin

- Structure: Lipopeptide with a decanoic acid chain .

- Mode of Action : Antifungal activity via membrane disruption; ineffective against bacteria .

- Key Difference : Requires Sfp for biosynthesis, contrasting with this compound’s Sfp-independent pathway .

Comparative Data Table

Research Findings and Contradictions

- Chlorotetaine vs. This compound : While some strains co-produce both compounds (e.g., B. subtilis), B. amyloliquefaciens GA1 exclusively produces chlorotetaine, suggesting regulatory or genetic divergence in biosynthesis .

- Synergistic Effects: this compound, subtilosin A, and surfactin synergistically inhibit A.

Activité Biologique

Bacilysin is a dipeptide antibiotic produced by various Bacillus species, primarily Bacillus subtilis and Bacillus amyloliquefaciens. It exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi. This article explores the biological activity of this compound, focusing on its biosynthesis, mode of action, regulatory mechanisms, and potential applications in biotechnology.

1. Biosynthesis of this compound

This compound is synthesized non-ribosomally through the bac operon, which consists of several genes responsible for its production. The biosynthesis pathway begins with prephenate and involves the conversion to this compound via specific enzymes encoded by the bac operon. Notably, the presence of regulatory genes influences the expression of this operon, leading to variability in this compound production among different Bacillus strains .

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene | Function |

|---|---|

| bacA | Encodes a precursor enzyme for this compound |

| bacB | Involved in the cyclization process |

| bacC | Responsible for the incorporation of l-anticapsin |

| bacD | Regulates the expression of biosynthetic genes |

| bacE | Encodes an enzyme that aids in dipeptide formation |

2. Mode of Action

The primary mechanism through which this compound exerts its antimicrobial effects is by inhibiting glucosamine 6-phosphate synthase (GlcN6P synthase), an essential enzyme in peptidoglycan biosynthesis. This inhibition disrupts the formation of bacterial cell walls, leading to cell lysis. This compound itself is inactive until it is hydrolyzed by intracellular peptidases to release the active component, l-anticapsin .

3. Antimicrobial Activity

This compound shows significant activity against a variety of pathogenic microorganisms. Studies have demonstrated its effectiveness against various strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Inhibits growth in species like Candida albicans.

Table 2: Antimicrobial Efficacy of this compound Against Various Pathogens

| Pathogen | Sensitivity to this compound (Minimum Inhibitory Concentration) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Candida albicans | 30 µg/mL |

4. Regulatory Mechanisms

The regulation of this compound biosynthesis is complex and involves multiple signaling pathways. It has been suggested that peptide pheromones play a role in controlling the expression of the bac operon . Additionally, environmental factors such as nutrient availability and stress conditions can influence its production.

Case Study: Impact of Environmental Stress on this compound Production

A study conducted on Bacillus subtilis A14 revealed that nutrient depletion during the stationary phase led to increased this compound production. This suggests that competitive environmental conditions can trigger enhanced biosynthetic activity as a survival strategy .

5. Potential Applications

Given its antimicrobial properties, this compound holds promise for various applications:

- Agriculture : As a biocontrol agent against plant pathogens.

- Food Industry : Its potential use as a natural preservative due to its ability to inhibit spoilage organisms.

- Pharmaceuticals : Development as a therapeutic agent against resistant bacterial strains.

Q & A

Q. Q1. What established methodologies are recommended for isolating and purifying Bacilysin from Bacillus species?

Methodological Answer:

- Isolation: Use fermentation optimization (e.g., carbon/nitrogen ratio adjustments) to enhance this compound yield, followed by centrifugation and filtration to separate cellular debris .

- Purification: Employ techniques like High-Performance Liquid Chromatography (HPLC) with reverse-phase columns, validated via mass spectrometry (MS) for molecular weight confirmation . Cross-reference retention times with literature data to confirm purity .

- Reproducibility: Document solvent gradients, column temperatures, and pressure settings in detail to ensure experimental repeatability .

Q. Q2. How can researchers confirm the structural integrity of this compound during experimental procedures?

Methodological Answer:

- Spectroscopic Analysis: Combine Nuclear Magnetic Resonance (NMR) for functional group identification and X-ray crystallography for 3D structural validation .

- Comparative Studies: Align spectral data (e.g., IR peaks, UV-Vis absorption) with published datasets from peer-reviewed studies .

- Stability Testing: Monitor degradation under varying temperatures/pH using stability-indicating assays (e.g., LC-MS) to identify breakdown products .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictory findings regarding this compound’s antimicrobial spectrum under varying pH conditions?

Methodological Answer:

- Controlled Variable Testing: Design experiments with standardized pH buffers (e.g., Tris-HCl, phosphate) to isolate pH effects on this compound activity. Include positive/negative controls (e.g., known pH-stable antibiotics) .

- Statistical Modeling: Apply multivariate regression to correlate pH-dependent activity shifts with structural changes (e.g., protonation states) identified via computational chemistry tools .

- Replication: Validate results across independent labs using harmonized protocols to rule out instrumentation bias .

Q. Q4. How can in silico modeling be integrated with wet-lab experiments to elucidate this compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict this compound’s binding affinity to target enzymes (e.g., glucosamine-6-phosphate synthase). Validate predictions via competitive inhibition assays .

- Mutagenesis Studies: Introduce point mutations in bacterial strains (e.g., Staphylococcus aureus) to test computational predictions of resistance mechanisms .

- Data Synthesis: Cross-reference docking scores with MIC (Minimum Inhibitory Concentration) values to establish structure-activity relationships (SARs) .

Q. Q5. What methodologies address challenges in quantifying this compound’s biofilm inhibition efficacy in mixed microbial communities?

Methodological Answer:

- Biofilm Assays: Use confocal microscopy with fluorescent dyes (e.g., SYTO 9/propidium iodide) to quantify live/dead cells in biofilms exposed to this compound .

- Metagenomic Analysis: Perform 16S rRNA sequencing to assess shifts in microbial diversity post-treatment, ensuring this compound’s selectivity .

- Dose-Response Curves: Calculate EC50 values using nonlinear regression models (e.g., Hill equation) to compare efficacy across bacterial strains .

Methodological Frameworks for Addressing Data Contradictions

Q. Q6. How should researchers analyze conflicting data on this compound’s cytotoxicity in eukaryotic cells?

Methodological Answer:

- Dose-Dependent Studies: Test cytotoxicity across a wide concentration range (e.g., 0.1–100 μM) using MTT assays, normalizing results to cell viability controls .

- Comparative Meta-Analysis: Aggregate datasets from public repositories (e.g., ChEMBL) to identify outliers and assess methodological variability (e.g., cell line differences) .

- Mechanistic Follow-Up: Use transcriptomics (RNA-seq) to differentiate between apoptosis and necrosis pathways triggered by this compound .

Q. Q7. What frameworks ensure rigor when evaluating this compound’s synergism with other antibiotics?

Methodological Answer:

- Checkerboard Assays: Quantify Fractional Inhibitory Concentration Index (FICI) values to classify synergism (FICI ≤0.5), additivity (0.5–1), or antagonism (>1) .

- Time-Kill Curves: Monitor bacterial viability hourly to capture dynamic interactions between this compound and co-administered drugs .

- Ethical Alignment: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify combinatorial studies in preclinical models .

Reporting and Reproducibility Guidelines

Q. Q8. How should researchers document this compound-related experiments to ensure reproducibility?

Methodological Answer:

- Detailed Protocols: Specify fermentation conditions (e.g., media composition, agitation rates) and purification steps in supplementary materials .

- Data Transparency: Share raw spectra (NMR, MS) and crystallography files in public repositories (e.g., Zenodo) with DOIs for independent verification .

- Limitations Section: Disclose potential biases (e.g., solvent effects on activity) and instrumental detection limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.